molecular formula C8H6O3 B1346917 1,3-Benzodioxole-4-carbaldehyde CAS No. 7797-83-3

1,3-Benzodioxole-4-carbaldehyde

Cat. No. B1346917
M. Wt: 150.13 g/mol
InChI Key: QZMQKPGVXNSITP-UHFFFAOYSA-N
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Patent
US05420308

Procedure details

138.0 g (1.0 mol) of 2,3-dihydroxybenzaldehyde, 415.0 g (3.0 mol) of potassium carbonate, 4.7 g of copper oxide, 255.0 g (3.0 mol) of methylene chloride and 1500 ml of distilled dimethylformamide are boiled for 7 hours, while stirring intensively.. The reaction mixture is evaporated to dryness in vacuo and, after addition of 1000 ml of ice-water to the residue, the mixture is extracted four times by shaking with 300 ml of methyl tert-butyl ether each time. The combined ether extracts are washed with 5% strength sodium hydroxide solution and water and dried over sodium sulphate. The methyl tert-butyl ether is then stripped off (and can be reused) and the residue is distilled in vacuo at 92°-93° C./1 mbar. 120 g (80% of theory) of 2,3-methylenedioxybenzaldehyde having a melting point of 32°-33° C. are obtained.
Quantity
138 g
Type
reactant
Reaction Step One
Quantity
415 g
Type
reactant
Reaction Step One
Quantity
255 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
catalyst
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:9]([OH:10])=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].[C:11](=O)([O-])[O-].[K+].[K+].C(Cl)Cl>[Cu]=O.CN(C)C=O>[CH2:11]1[O:10][C:9]2[C:2](=[C:3]([CH:6]=[CH:7][CH:8]=2)[CH:4]=[O:5])[O:1]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
138 g
Type
reactant
Smiles
OC1=C(C=O)C=CC=C1O
Name
Quantity
415 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
255 g
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
4.7 g
Type
catalyst
Smiles
[Cu]=O
Name
Quantity
1500 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
while stirring intensively
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated to dryness in vacuo
ADDITION
Type
ADDITION
Details
after addition of 1000 ml of ice-water to the residue
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted four times
STIRRING
Type
STIRRING
Details
by shaking with 300 ml of methyl tert-butyl ether each time
WASH
Type
WASH
Details
The combined ether extracts are washed with 5% strength sodium hydroxide solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled in vacuo at 92°-93° C./1 mbar

Outcomes

Product
Name
Type
product
Smiles
C1OC2=C(C=O)C=CC=C2O1
Measurements
Type Value Analysis
AMOUNT: MASS 120 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05420308

Procedure details

138.0 g (1.0 mol) of 2,3-dihydroxybenzaldehyde, 415.0 g (3.0 mol) of potassium carbonate, 4.7 g of copper oxide, 255.0 g (3.0 mol) of methylene chloride and 1500 ml of distilled dimethylformamide are boiled for 7 hours, while stirring intensively.. The reaction mixture is evaporated to dryness in vacuo and, after addition of 1000 ml of ice-water to the residue, the mixture is extracted four times by shaking with 300 ml of methyl tert-butyl ether each time. The combined ether extracts are washed with 5% strength sodium hydroxide solution and water and dried over sodium sulphate. The methyl tert-butyl ether is then stripped off (and can be reused) and the residue is distilled in vacuo at 92°-93° C./1 mbar. 120 g (80% of theory) of 2,3-methylenedioxybenzaldehyde having a melting point of 32°-33° C. are obtained.
Quantity
138 g
Type
reactant
Reaction Step One
Quantity
415 g
Type
reactant
Reaction Step One
Quantity
255 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
catalyst
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:9]([OH:10])=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].[C:11](=O)([O-])[O-].[K+].[K+].C(Cl)Cl>[Cu]=O.CN(C)C=O>[CH2:11]1[O:10][C:9]2[C:2](=[C:3]([CH:6]=[CH:7][CH:8]=2)[CH:4]=[O:5])[O:1]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
138 g
Type
reactant
Smiles
OC1=C(C=O)C=CC=C1O
Name
Quantity
415 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
255 g
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
4.7 g
Type
catalyst
Smiles
[Cu]=O
Name
Quantity
1500 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
while stirring intensively
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated to dryness in vacuo
ADDITION
Type
ADDITION
Details
after addition of 1000 ml of ice-water to the residue
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted four times
STIRRING
Type
STIRRING
Details
by shaking with 300 ml of methyl tert-butyl ether each time
WASH
Type
WASH
Details
The combined ether extracts are washed with 5% strength sodium hydroxide solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled in vacuo at 92°-93° C./1 mbar

Outcomes

Product
Name
Type
product
Smiles
C1OC2=C(C=O)C=CC=C2O1
Measurements
Type Value Analysis
AMOUNT: MASS 120 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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